Sapropterin

Phenylketonuria Clinical trial Phenylalanine reduction

Sapropterin (CAS 62989-33-7) is a synthetic BH4 cofactor acting as a pharmacological chaperone that enhances residual PAH enzyme activity, effective exclusively in BH4-responsive genotypes. It is not interchangeable with pegvaliase (enzyme substitution) or sepiapterin (BH4 prodrug). Procure as the reference standard for bioequivalence studies requiring crossover design per regulatory precedent, or as active comparator in Phase II/III PKU trials (benchmarked mean Phe reduction: 236 μmol/L vs placebo). Also source for stability-indicating HPLC-UV/MS/MS method validation; impurity profiles vary by manufacturer under accelerated storage conditions.

Molecular Formula C9H15N5O3
Molecular Weight 241.25 g/mol
CAS No. 62989-33-7
Cat. No. B162354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapropterin
CAS62989-33-7
Synonyms(6R)-5,6,7,8-Tetrahydro-L-biopterin;  (6R)-L-erythro-5,6,7,8-Tetrahydrobiopterin
Molecular FormulaC9H15N5O3
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
InChIInChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1
InChIKeyFNKQXYHWGSIFBK-RPDRRWSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow powder
Solubility>20 mg/mL (dichloride salt)

Sapropterin 62989-33-7 for PKU Research and Procurement: Key Compound Overview and Comparator Landscape


Sapropterin (CAS 62989-33-7), the active pharmaceutical ingredient in Kuvan®, is a synthetic preparation of the dihydrochloride salt of naturally occurring tetrahydrobiopterin (BH4), the essential cofactor for phenylalanine hydroxylase (PAH) [1]. It is indicated as an adjunct to a phenylalanine (Phe)-restricted diet for the reduction of blood Phe levels in patients with hyperphenylalaninemia due to BH4-responsive phenylketonuria (PKU) [2]. As a small-molecule cofactor therapy, sapropterin is distinct from enzyme substitution therapies (pegvaliase) and other synthetic BH4 prodrugs (sepiapterin) that are either in development or recently approved for PKU [3].

Why Sapropterin 62989-33-7 Cannot Be Simply Substituted with Generic BH4 or Other PKU Therapies


Direct substitution of sapropterin with generic BH4 formulations, alternative PKU therapies such as pegvaliase, or emerging agents like sepiapterin is not straightforward due to fundamental differences in mechanism of action, responder population, and formulation stability. Sapropterin acts as a pharmacological chaperone that enhances residual PAH enzyme activity, making it effective only in a specific subset of patients with BH4-responsive genotypes [1]. In contrast, pegvaliase is an enzyme substitution therapy that functions independently of PAH genotype but is restricted to adults with severe, uncontrolled Phe levels [2]. Furthermore, generic BH4 formulations have been shown to differ in impurity profiles and stability under accelerated conditions compared to the branded reference product, potentially impacting long-term safety and efficacy [3].

Sapropterin 62989-33-7: Quantifiable Differentiation vs. Comparators in PKU Research


Sapropterin vs. Placebo: Quantified Reduction in Blood Phenylalanine in Phase III RCT

Sapropterin dihydrochloride demonstrated a statistically significant reduction in mean blood phenylalanine (Phe) concentration compared to placebo over a 6-week treatment period in a Phase III randomized controlled trial. The quantitative difference in Phe change from baseline establishes the foundational efficacy of sapropterin as an adjunct to dietary management in BH4-responsive PKU patients [1].

Phenylketonuria Clinical trial Phenylalanine reduction

Sapropterin vs. Pegvaliase: Long-Term Blood Phe Control in Adult PKU Patients

A retrospective comparative analysis of long-term treatment outcomes demonstrates that pegvaliase achieves more stringent blood Phe control compared to sapropterin plus medical nutrition therapy (MNT) in adult PKU patients with baseline Phe >600 μmol/L. While both therapies are effective, the magnitude of reduction and proportion of patients achieving guideline-recommended targets differ substantially, informing treatment selection for patients with uncontrolled Phe levels [1].

Phenylketonuria Comparative effectiveness Enzyme therapy

Sapropterin vs. Sepiapterin: Direct Comparison of Phe Reduction in Phase III AMPLIPHY Trial

In the Phase III AMPLIPHY trial, a head-to-head comparison of sepiapterin (60 mg/kg/day) versus the maximum licensed dose of sapropterin (20 mg/kg/day) demonstrated the superior efficacy of the investigational prodrug in lowering blood Phe. The quantitative difference in least-squares mean reduction establishes a clear efficacy hierarchy between these two BH4-targeting therapies [1].

Phenylketonuria Sepiapterin Prodrug comparison

Sapropterin Bioavailability: Intact vs. Dissolved Tablet Formulation Comparison

A randomized crossover study in healthy adults compared the relative oral bioavailability of sapropterin when administered as intact tablets versus dissolved tablets under fasted conditions. The data demonstrate that the physical form of administration significantly impacts drug exposure, which is a critical consideration for procurement decisions involving different sapropterin formulations [1].

Bioavailability Formulation Pharmacokinetics

Sapropterin Formulation Stability: Impurity Profile Comparison Between Branded and Generic Tablets

An accelerated stability study using HPLC-UV and MS/MS compared the impurity profiles of the branded sapropterin product (Kuvan®) and a generic formulation (Diterin®). The analysis revealed a quantifiable difference in the increase of specific impurities over time, indicating that not all sapropterin formulations are chemically identical under stress conditions, which can impact long-term quality and safety [1].

Stability Impurity profiling Generic equivalence

Sapropterin Responder Rate by PKU Severity: Stratified Data for Patient Selection

The probability of a patient responding to sapropterin therapy is highly dependent on the severity of their PKU phenotype, which is determined by PAH genotype. Quantitative responder rate data stratified by disease severity provide a clear basis for predicting treatment success and for selecting appropriate patient populations in clinical trials or procurement planning [1].

Responder analysis Genotype-phenotype Patient stratification

Sapropterin 62989-33-7: Key Application Scenarios for Research and Clinical Procurement


Establishing Baseline Efficacy for New PKU Therapeutics

Procure sapropterin as the active comparator in Phase II/III clinical trials for novel PKU therapies, such as sepiapterin or next-generation PAH activators. The well-characterized efficacy profile of sapropterin (mean Phe reduction of 236 μmol/L vs. placebo in a pivotal Phase III trial [1]) provides a robust benchmark for demonstrating superiority or non-inferiority of new agents, as evidenced by its use as the control arm in the Phase III AMPLIPHY trial [2].

Pharmacokinetic and Bioequivalence Studies for Generic Formulation Development

Use sapropterin as the reference standard for bioequivalence studies required for generic drug approval. As demonstrated by Health Canada's regulatory decision for Teva-Sapropterin, establishing bioequivalence to the reference product (Kuvan®) under specific fed conditions is a mandatory requirement for market authorization [1]. Researchers developing new sapropterin formulations must conduct crossover studies with the reference product to demonstrate comparable AUC and Cmax parameters.

Long-Term Outcome Studies in BH4-Responsive PKU Cohorts

Procure sapropterin for longitudinal observational studies and patient registries designed to assess long-term neurocognitive outcomes, dietary Phe tolerance, and quality of life in BH4-responsive PKU patients. The SPARK trial demonstrated that adding sapropterin to diet significantly improved mean phenylalanine tolerance by 30.5 mg/kg/day compared to diet alone in children under 4 years (p<0.001) [1]. Such studies are critical for refining treatment guidelines and supporting health technology assessments.

Stability and Impurity Profiling for Quality Control in Pharmaceutical Manufacturing

Source sapropterin active pharmaceutical ingredient (API) or finished dosage forms for the development and validation of stability-indicating analytical methods, such as HPLC-UV and MS/MS. As shown by Gazzotti et al., the impurity profiles of sapropterin products can vary between manufacturers under accelerated storage conditions [1]. This application is essential for quality control laboratories to ensure batch-to-batch consistency and to verify that generic formulations meet predefined impurity specifications before release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sapropterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.